3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
CAS No.:
Cat. No.: VC17806956
Molecular Formula: C13H27N
Molecular Weight: 197.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N |
|---|---|
| Molecular Weight | 197.36 g/mol |
| IUPAC Name | 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3 |
| Standard InChI Key | ZCUQVWDSXFIVFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(C1)NC(C)C(C)C)C |
Introduction
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a chemical compound with a unique structure featuring a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions. It also includes an amine group attached to a branched alkyl chain, specifically a 3-methylbutan-2-yl group. This compound has a molecular formula of C13H27N and a molecular weight of 197.36 g/mol .
Synthesis Methods
The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can be achieved through various methods, typically involving the reaction of simpler starting materials to form the complex amine structure. These methods highlight the versatility in synthesizing such compounds for further functionalization or derivative synthesis.
Potential Applications
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit various biological properties. Amines are known to interact with biological systems, influencing neurotransmitter activity or acting as enzyme inhibitors. Further studies are necessary to elucidate any specific pharmacological effects or toxicological profiles associated with this compound.
Comparison with Similar Compounds
Similar compounds include:
| Compound Name | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine | 1342748-67-7 | C13H27N | Two methyl groups on cyclohexane |
| 3-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine | 1132763-80-4 | C12H25N | One methyl group on cyclohexane |
| 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amines | 1339106-85-2 | C13H27N | Two methyl groups on nitrogen |
These comparisons highlight how minor structural variations can lead to different properties and potential applications in chemical synthesis and biological interactions.
Research Findings and Future Directions
Given the limited data on the biological activity of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine, further research is needed to explore its potential applications and safety profile. Interaction studies involving this compound would focus on its behavior in biological systems or its reactivity with other chemical species, which are essential for determining practical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume